molecular formula C104H184N2O8 B12902670 N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) CAS No. 680581-51-5

N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide)

Cat. No.: B12902670
CAS No.: 680581-51-5
M. Wt: 1590.6 g/mol
InChI Key: SCWAJQMCHFGWQL-UHFFFAOYSA-N
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Description

N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) is a symmetric bis-benzamide derivative featuring a rigid 1,4-phenylene spacer and three tetradecyloxy (C14 alkoxy) substituents on each benzamide unit. Its structural design contrasts with analogs bearing shorter alkoxy, aromatic, or electron-deficient groups, which are often explored for biological activity or DNA interactions .

Properties

CAS No.

680581-51-5

Molecular Formula

C104H184N2O8

Molecular Weight

1590.6 g/mol

IUPAC Name

3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C104H184N2O8/c1-7-13-19-25-31-37-43-49-55-61-67-73-83-109-97-89-93(90-98(110-84-74-68-62-56-50-44-38-32-26-20-14-8-2)101(97)113-87-77-71-65-59-53-47-41-35-29-23-17-11-5)103(107)105-95-79-81-96(82-80-95)106-104(108)94-91-99(111-85-75-69-63-57-51-45-39-33-27-21-15-9-3)102(114-88-78-72-66-60-54-48-42-36-30-24-18-12-6)100(92-94)112-86-76-70-64-58-52-46-40-34-28-22-16-10-4/h79-82,89-92H,7-78,83-88H2,1-6H3,(H,105,107)(H,106,108)

InChI Key

SCWAJQMCHFGWQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis involves a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine (N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene).

    Reaction Conditions: These reactions likely occur under anhydrous conditions, using Lewis acid catalysts.

    Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield modified versions of the compound, potentially with altered solubility, reactivity, or biological activity.

  • Scientific Research Applications

      Chemistry: Investigate its supramolecular assembly properties, self-assembly behavior, and host–guest interactions.

      Biology: Explore its use as a surfactant, micelle-forming agent, or drug delivery vehicle.

      Medicine: Assess its potential as a drug candidate, considering its amphiphilic nature and potential interactions with cell membranes.

      Industry: Evaluate its role in materials science, such as in organic electronics or functional coatings.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with biological membranes, lipid bilayers, or other amphiphilic structures.
    • Molecular targets and pathways need further investigation, but its amphiphilic nature suggests potential membrane disruption or modulation.
  • Comparison with Similar Compounds

    Structural and Functional Comparisons with Similar Compounds

    Core Structure and Substituent Effects

    a) N,N'-(1,4-Phenylene)bis(3,4,5-trimethoxybenzamide) (JW5)
    • Structure : Shares the 1,4-phenylene spacer and benzamide core but substitutes tetradecyloxy with methoxy (OCH₃) groups.
    • Impact: Molecular Weight: 496.52 g/mol (vs. ~1,200–1,400 g/mol estimated for the tetradecyloxy analog) . Solubility: Methoxy groups enhance polar solubility compared to the highly hydrophobic tetradecyloxy chains. The shorter chains likely improve bioavailability for CNS targets .
    b) N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
    • Structure : Uses a 1,2-phenylene spacer and benzyloxy (OCH₂C₆H₅) substituents.
    • Impact: Geometry: The 1,2-phenylene spacer introduces steric hindrance, reducing rigidity compared to the 1,4-isomer. Interactions: Benzyloxy groups enable π-π stacking but lack the fluidity of tetradecyloxy chains.
    c) N,N'-(1,4-Phenylene)-bis(1,8-naphthalimide) (NP2)
    • Structure : Replaces benzamide with naphthalimide moieties.
    • Impact :
      • Electronic Properties : NP2’s extended π-system enhances DNA intercalation via π-π interactions, a mechanism distinct from benzamide derivatives.
      • Rigidity : The 1,4-phenylene spacer in NP2 promotes planar stacking, critical for DNA binding .

    Physical and Spectroscopic Properties

    Property N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) (Estimated) JW5 (Methoxy Analog) NP2 (Naphthalimide)
    Molecular Weight (g/mol) ~1,200–1,400 496.52 ~600–700 (exact value not reported)
    Melting Point Likely <200°C (long alkyl chains disrupt crystallization) >200°C Not reported
    Solubility High in nonpolar solvents (e.g., chloroform, hexane) Moderate in DMSO, methanol Poor in water, moderate in DMF
    NMR Features - OCH₂ protons: δ 0.8–1.5 (terminal CH₃), δ 1.2–1.6 (CH₂) - OCH₃: δ 3.74–3.88 - Aromatic protons: δ 7.5–8.5

    Key Research Findings and Limitations

    • NP2 : Enhanced DNA binding affinity (Kd ~10⁻⁶ M) compared to flexible analogs .
    • Knowledge Gaps: No direct data on the tetradecyloxy analog’s bioactivity or material properties; inferences rely on substituent trends.

    Biological Activity

    N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on existing research findings.

    Compound Overview

    Chemical Structure and Properties:

    • Molecular Formula: C104H184N2O8
    • Molecular Weight: Approximately 1,688.6 g/mol
    • IUPAC Name: 3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide

    The compound features a central 1,4-phenylene group flanked by two benzamide moieties, with three tetradecyloxy groups attached to each benzene ring. The long hydrocarbon chains impart amphiphilic properties, which could enhance its interaction with biological membranes.

    Synthesis

    The synthesis of N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) typically involves multi-step organic reactions. One common method includes Friedel–Crafts polymerization reactions using derivatives of triphenylamine and appropriate reactants under anhydrous conditions with Lewis acid catalysts. Such synthetic routes are crucial for optimizing the purity and yield of the compound for further biological testing.

    Research indicates that the unique structural features of N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) may facilitate interactions with biological membranes or proteins. This interaction is essential for understanding its pharmacological effects and potential therapeutic applications.

    Anticancer Activity

    Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. For instance:

    • Case Study: A related compound was shown to inhibit the growth of cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively. This suggests that N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) may possess similar bioactivity against cancer cells due to its structural characteristics .

    Anti-inflammatory Properties

    The anti-inflammatory activity of structurally related compounds has been documented. For example:

    • Research Findings: Certain derivatives demonstrated significant inhibition of edema in animal models comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This provides a basis for hypothesizing that N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide) could also exhibit anti-inflammatory effects .

    Comparative Analysis

    To better understand the uniqueness of N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide), a comparison with structurally similar compounds is presented in the table below:

    Compound NameMolecular FormulaKey FeaturesUnique Aspects
    N,N'-Bis(3-tetradecyloxybenzamide)C40H82N2O6Contains two tetradecyloxy groupsLacks the phenylene bridge
    1,4-Benzenediamine derivativeC14H16N2O2Contains amine groupsSimpler structure without long alkyl chains
    Bisphenol A derivativeC15H16O2Known for endocrine disruptionDifferent functional groups affecting bioactivity

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